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Introduction
Pozdeutinurad (formerly AR-882) is a novel, potent, and selective inhibitor of the solute carrier

family 22 member 12 (SLC22A12) protein, more commonly known as urate transporter 1

(URAT1).[1] Developed by Arthrosi Therapeutics, this small molecule drug is in late-stage

clinical development for the treatment of hyperuricemia in patients with gout.[2][3] By

selectively targeting URAT1, Pozdeutinurad blocks the reabsorption of uric acid in the kidneys,

leading to increased urinary excretion and a subsequent reduction in serum uric acid (sUA)

levels.[1] This technical guide provides an in-depth overview of the SLC22A12 inhibition

pathway by Pozdeutinurad, supported by preclinical and clinical data, detailed experimental

protocols, and pathway visualizations.

The SLC22A12 (URAT1) Pathway and Mechanism of
Action of Pozdeutinurad
The SLC22A12 gene encodes the URAT1 protein, a crucial transporter in the renal proximal

tubules responsible for the majority of uric acid reabsorption from the glomerular filtrate back

into the bloodstream.[4] This process is a key determinant of plasma uric acid concentrations.

Pozdeutinurad exerts its therapeutic effect by competitively inhibiting URAT1, thereby

preventing this reabsorption and promoting uricosuria.[1][4]
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The following diagram illustrates the mechanism of uric acid reabsorption in the renal proximal

tubule and the inhibitory action of Pozdeutinurad.
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Caption: URAT1-mediated uric acid reabsorption and Pozdeutinurad's point of inhibition.

Quantitative Data
Pozdeutinurad has demonstrated significant potency and selectivity for URAT1 in preclinical

studies and robust efficacy in lowering sUA in clinical trials.

Table 1: Preclinical Inhibitory Activity of Pozdeutinurad
Compound Target

Assay
System

IC50 Selectivity Reference

Pozdeutinura

d (AR-882)
URAT1

MDCKII cells

expressing

hURAT1

67 nM
>43-fold vs.

OAT4
[1]

Pozdeutinura

d (AR-882)
OAT4

HEK293 cells

expressing

hOAT4

2.89 µM - [1]

Lesinurad URAT1 - 7.3 µM - [1]

Benzbromaro

ne
URAT1 - 196 nM - [1]

Table 2: Summary of Phase 1 Clinical Trial Results in
Healthy Volunteers

Dose (Single,
Fasted)

n (Active)
Mean Change in
sUA at 24h Post-
dose

p-value vs. Placebo

15 mg 6 -5.8% -

50 mg 6 -42.4% <0.001

100 mg 6 -58.4% <0.001
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Data from a randomized, double-blind, placebo-controlled single ascending dose study in 31

healthy male volunteers.[5]

Table 3: Summary of Phase 2b Clinical Trial Results in
Gout Patients (12 Weeks)

Treatme
nt
Group

n
Baselin
e sUA
(mg/dL)

Median
sUA at
12
Weeks
(mg/dL)

Median
% sUA
Reducti
on

%
Patients
with
sUA <6
mg/dL

%
Patients
with
sUA <5
mg/dL

%
Patients
with
sUA <4
mg/dL

Placebo - 8.6
No

change

No

change
0 0 0

Pozdeuti

nurad 50

mg

- 8.6 5.0 42% 78% 50% 8%

Pozdeuti

nurad 75

mg

- 8.6 3.5 59% 89% 82% 63%

Data from a global, multicenter, 12-week, randomized, double-blind, placebo-controlled study

of 140 gout patients.[6][7]

Table 4: Efficacy of Pozdeutinurad in Treatment-Naïve
and Refractory Tophaceous Gout Patients (12 months)
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Treatment Group Patient Population
Mean % sUA
Decrease

% Patients with
Complete
Resolution of at
least 1 Target
Tophus

Pozdeutinurad 75 mg Refractory 49% 43%

Pozdeutinurad 75 mg Naïve 54% 33%

Pozdeutinurad 75 mg

+ Allopurinol
Refractory 61% 57%

Pozdeutinurad 75 mg

+ Allopurinol
Naïve 74% -

Data from a Phase 2 trial that recruited 42 patients with at least one subcutaneous tophus.[8]

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of

Pozdeutinurad and its inhibition of SLC22A12.

In Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory

concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

1. Cell Culture and Seeding:

Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCKII) cells

stably expressing human URAT1 (hURAT1) are used.[1]

Wild-type or parental cells serve as a negative control.

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2

incubator.
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Cells are seeded into 24- or 96-well plates at an appropriate density to achieve a confluent

monolayer on the day of the assay.

2. Compound Preparation and Pre-incubation:

Test compounds, including Pozdeutinurad and a positive control (e.g., benzbromarone), are

prepared as stock solutions in DMSO.

Serial dilutions of the compounds are made in a suitable assay buffer (e.g., Hanks' Balanced

Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., ≤0.1%) to

avoid cell toxicity.

The cell monolayer is washed twice with pre-warmed assay buffer.

The diluted compounds are added to the respective wells, and the plate is pre-incubated for

a defined period (e.g., 30 minutes) at 37°C.

3. Uric Acid Uptake Assay:

A working solution of [14C]-labeled uric acid is prepared in the assay buffer.[1]

The pre-incubation solution containing the test compounds is removed, and the [14C]-uric

acid solution is added to initiate the uptake reaction.

The plate is incubated for a short, defined period (e.g., 5-10 minutes) at 37°C.

4. Termination of Uptake and Cell Lysis:

The uptake is terminated by rapidly aspirating the [14C]-uric acid solution and washing the

cells multiple times with ice-cold PBS to remove extracellular radioactivity.

A cell lysis buffer is added to each well to lyse the cells and release the intracellular contents.

5. Measurement and Data Analysis:

The amount of intracellular [14C]-uric acid is quantified using a liquid scintillation counter.
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The URAT1-specific uptake is calculated by subtracting the uptake in the control cells from

that in the hURAT1-expressing cells.

The percentage of inhibition for each compound concentration is determined relative to the

vehicle control.

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-

response curve using appropriate software.

The following diagram outlines the general workflow for the in vitro URAT1 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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